molecular formula C5H10O2 B3044158 2-Methylbutyric-D9 acid CAS No. 352431-44-8

2-Methylbutyric-D9 acid

Cat. No.: B3044158
CAS No.: 352431-44-8
M. Wt: 111.19 g/mol
InChI Key: WLAMNBDJUVNPJU-CBZKUFJVSA-N
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Description

2-Methylbutyric-D9 acid, also known as 2-Methylbutanoic-D9 acid, is a deuterated form of 2-Methylbutyric acid. This compound is a branched-chain alkyl carboxylic acid with the chemical formula C5H10O2. It is classified as a short-chain fatty acid and exists in two enantiomeric forms: ®-2-Methylbutanoic acid and (S)-2-Methylbutanoic acid . The deuterated version, this compound, is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Racemic 2-Methylbutanoic acid can be prepared through a Grignard reaction involving 2-chlorobutane and carbon dioxide . The reaction proceeds as follows:

    Grignard Reagent Formation: 2-Chlorobutane reacts with magnesium in anhydrous ether to form the Grignard reagent, 2-butylmagnesium chloride.

    Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield 2-Methylbutanoic acid.

The deuterated form, 2-Methylbutyric-D9 acid, can be synthesized by using deuterated reagents in the above reaction .

Industrial Production Methods

Industrial production of 2-Methylbutanoic acid typically involves the oxidation of fusel oil, which contains amyl alcohols. The oxidation process yields a mixture of products, including 2-Methylbutanoic acid . For the deuterated form, deuterated starting materials are used to ensure the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyric-D9 acid undergoes various chemical reactions typical of carboxylic acids:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylbutyric-D9 acid involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMNBDJUVNPJU-CBZKUFJVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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